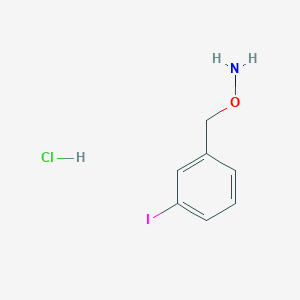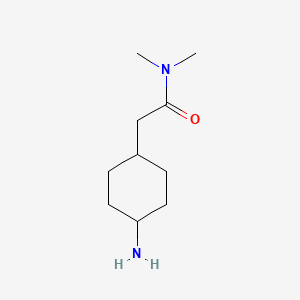
O-(3-Iodobenzyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-Iodobenzyl)hydroxylamine Hydrochloride is a chemical compound with the molecular formula C7H9ClINO and a molecular weight of 285.51 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Iodobenzyl)hydroxylamine Hydrochloride typically involves the reaction of 3-iodobenzylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
O-(3-Iodobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
O-(3-Iodobenzyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: It is used in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of O-(3-Iodobenzyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It can form carbon-nitrogen bonds through nucleophilic substitution reactions, which are essential in the synthesis of various organic molecules and pharmaceuticals . The molecular targets and pathways involved include the formation of Cu(III) complexes and subsequent amine allocation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Benzoylhydroxylamine: Used as an electrophilic aminating reagent in transition metal-catalyzed C-N bond-forming reactions.
3-Iodobenzylamine: Used as a starting reagent in the synthesis of various substituted adenosine derivatives.
Uniqueness
O-(3-Iodobenzyl)hydroxylamine Hydrochloride is unique due to its specific reactivity and ability to form stable intermediates in various chemical reactions. Its iodine substituent provides additional reactivity compared to other hydroxylamine derivatives, making it a valuable reagent in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H9ClINO |
|---|---|
Molekulargewicht |
285.51 g/mol |
IUPAC-Name |
O-[(3-iodophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H8INO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H |
InChI-Schlüssel |
ZGTFVEFJGAMHNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)CON.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)
![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)

![2,4-Dimethyl-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B13690620.png)





![2-(4-Bromophenyl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B13690671.png)
![Ethyl 2-Aminobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13690676.png)


